5-Hydroxybenzofuran-2-carboxylic acid
Overview
Description
5-Hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6O4 . It has a molecular weight of 178.14 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in various studies . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a hydroxyl group at the 5th position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a boiling point of approximately 396.4°C at 760 mmHg and a melting point of 252-254°C . Its solubility and other physicochemical properties can be calculated using various models .Scientific Research Applications
Chromatographic Analysis in Honey
5-Hydroxybenzofuran-2-carboxylic acid is involved in analytical methods for the determination of various compounds in honey. A high-performance liquid chromatographic method has been developed for determining related compounds in honey and honeydew samples, which highlights its application in food analysis and quality control (Nozal et al., 2001).
Pharmacokinetics and Anti-Inflammatory Applications
A novel synthetic derivative of 5-aminosalicylic acid (5-ASA), related to this compound, has been evaluated for its anti-inflammatory properties. The study focused on obtaining the pharmacokinetic profiles and tissue distribution in Wistar rats, suggesting potential therapeutic applications (Romero-Castro et al., 2016).
Chemical Synthesis and Biological Activities
5-Hydroxybenzofuran compounds, including this compound, show diverse biological activities and potential as clinical treatment drugs. Their synthesis through oxidative coupling and cyclization has been explored, indicating their relevance in medicinal chemistry and drug development (Lin et al., 2022).
Antioxidant and Oxidative Stress Marker
The use of 5-aminosalicylic acid, a derivative of this compound, has been investigated as a marker for oxidative stress, particularly in the context of ozone exposure. This indicates its potential as a biochemical tool for assessing environmental or physiological oxidative stress (Kumarathasan et al., 2001).
Mechanism of Action
Target of Action
5-Hydroxybenzofuran-2-carboxylic acid, like other benzofuran compounds, is known to have a wide range of biological activities . . Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting anti-viral activity .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .
Result of Action
Given the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting the growth of tumor cells, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
The safety information for 5-Hydroxybenzofuran-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the product .
Future Directions
The future directions for 5-Hydroxybenzofuran-2-carboxylic acid and other benzofuran derivatives are promising. Due to their biological activities and potential applications, these substances have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .
Biochemical Analysis
Biochemical Properties
5-Hydroxybenzofuran-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as naphthalene dioxygenase and catechol 2,3-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also a result of the interaction of this compound with transcriptional regulators, which can either promote or repress the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. This compound can be metabolized by enzymes such as naphthalene dioxygenase, leading to the formation of intermediate metabolites that are further processed by other enzymes . The metabolic pathways involving this compound often require cofactors such as NADH and FAD, which facilitate the enzymatic reactions. These pathways can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-hydroxy-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAGAYNULBGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480528 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56172-36-2 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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